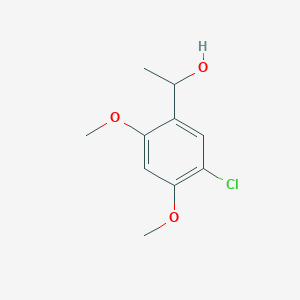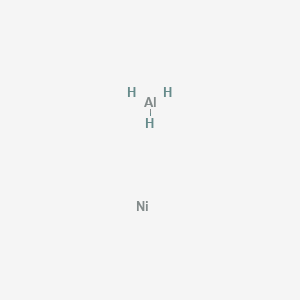![molecular formula C17H15Br2N5O2 B12432610 3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its vibrant color and stability, making it a popular choice in the dyeing industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- involves several steps. The process typically begins with the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound . The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the dye produced. The final product is then purified and processed into a form suitable for use in textile dyeing .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to dye toxicity and environmental impact.
Medicine: Explored for its potential use in medical diagnostics and as a marker in certain assays.
Industry: Widely used in the textile industry for dyeing synthetic fibers such as polyester and acetate.
Mecanismo De Acción
The mechanism by which Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- exerts its effects involves the interaction of the azo bond with various substrates. The compound’s vibrant color is due to the extensive conjugation in the azo structure, which absorbs visible light. In biological systems, the compound can interact with cellular components, potentially leading to oxidative stress and other effects .
Comparación Con Compuestos Similares
Similar Compounds
Disperse Orange 25: Another azo dye with similar applications but different substituents on the aromatic rings.
Disperse Red 1: A related compound with a different color profile and slightly different chemical properties.
Disperse Yellow 3: Another azo dye used in the textile industry with different substituents and color properties.
Uniqueness
Propanenitrile, 3-[[4-[2-(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]- is unique due to its specific substituents, which impart distinct color properties and stability. The presence of bromine atoms and the nitro group contribute to its vibrant color and resistance to fading, making it particularly valuable in textile applications .
Propiedades
Fórmula molecular |
C17H15Br2N5O2 |
|---|---|
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
3-[2-[4-[(2,6-dibromo-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C17H15Br2N5O2/c18-15-10-14(24(25)26)11-16(19)17(15)23-22-13-4-2-12(3-5-13)6-9-21-8-1-7-20/h2-5,10-11,21H,1,6,8-9H2 |
Clave InChI |
IYCFMHAZKRYIKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)




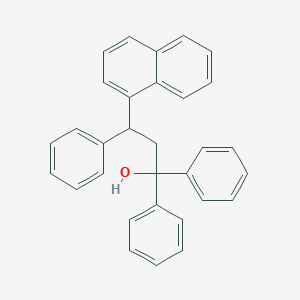
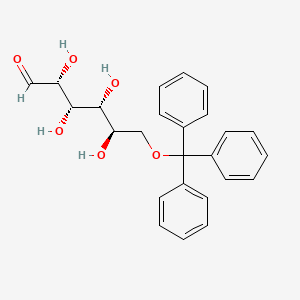
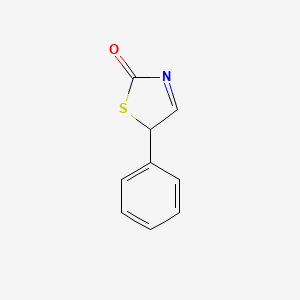
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
